molecular formula C14H15N3O B5448846 1-(4-Ethylphenyl)-3-pyridin-2-ylurea

1-(4-Ethylphenyl)-3-pyridin-2-ylurea

Cat. No.: B5448846
M. Wt: 241.29 g/mol
InChI Key: BDCOTEDOMLGKIF-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-pyridin-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridine ring and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-pyridin-2-ylurea typically involves the reaction of 4-ethylphenyl isocyanate with 2-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the phenyl group can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Research has explored its potential as an inhibitor of certain enzymes or as a modulator of biological pathways.

    Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-3-pyridin-2-ylurea can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-3-pyridin-2-ylurea: This compound has a methyl group instead of an ethyl group on the phenyl ring. The difference in the alkyl group can influence the compound’s chemical reactivity and biological activity.

    1-(4-Ethylphenyl)-3-pyridin-2-ylthiourea: This compound has a thiourea group instead of a urea group. The presence of sulfur can affect the compound’s binding properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-ethylphenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-11-6-8-12(9-7-11)16-14(18)17-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCOTEDOMLGKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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